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(r)-2,3-Dichloro-1-propanol - 78692-89-4

(r)-2,3-Dichloro-1-propanol

Catalog Number: EVT-14572079
CAS Number: 78692-89-4
Molecular Formula: C3H6Cl2O
Molecular Weight: 128.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Microbial Degradation and Biotransformation Pathways

Isolation and Characterization of (R)-2,3-Dichloro-1-Propanol-Degrading Bacteria

The isolation of bacteria capable of degrading the highly stable compound (R)-2,3-dichloro-1-propanol (2,3-DCP) has proven challenging due to its chemical resilience compared to its isomer 1,3-dichloro-2-propanol. Successful enrichment strategies required high-pH conditions (pH 7-9), leading to the isolation of specialized strains from chlorinated compound-contaminated soils in Cardiff, UK. These soils originated from diverse environments, including riverbanks, estuaries, horticultural sites, and industrial areas, where prior exposure to chlorinated agrochemicals or industrial intermediates had selected for adaptive microbial communities [1] [2] [4].

Through repeated subculturing in minimal medium containing 2,3-DCP as the sole carbon source, researchers identified gram-negative bacteria within the α-subdivision of Proteobacteria, phylogenetically positioned in the Rhizobium subdivision. Molecular characterization via 16S rRNA gene sequencing (using primers 63f and 1387r) and protein profiling strongly suggested these isolates belonged to the genus Agrobacterium (likely Agrobacterium sp.). This finding was significant as earlier studies had only identified Pseudomonas strains capable of degrading the S-enantiomer of 2,3-DCP, highlighting the rarity of organisms targeting the R-form. Only 13 isolates were obtained from over 1,000 environmental samples in prior efforts, underscoring the ecological scarcity of 2,3-DCP degraders [1] [2] [4].

These Agrobacterium strains exhibited a versatile catabolic capacity, utilizing not only 2,3-DCP enantiomers but also 2-chloropropionic acid as growth substrates. Chloride release assays confirmed their dehalogenation activity, essential for initiating the breakdown of this persistent environmental contaminant. The successful isolation of these bacteria provided the first evidence of complete R-2,3-DCP mineralization capability within the α-Proteobacteria [2] [4].

Table 1: Characteristics of 2,3-DCP-Degrading Bacterial Isolates

Isolate SourcePhylogenetic PositionSubstrate RangeEnrichment ConditionDegradation Confirmation Method
Contaminated soils (UK)α-Proteobacteria (Rhizobium subdivision; Agrobacterium sp.)(R/S)-2,3-DCP, 2-chloropropionic acidHigh pH (7-9), SBS mediumChloride release, growth studies
Earlier reported strainsPseudomonas spp.Primarily (S)-2,3-DCPNeutral pHEnantiospecific dehalogenation

Enzymatic Mechanisms of Stereospecific Dehalogenation

The enzymatic dehalogenation of (R)-2,3-DCP involves specialized dehalogenases exhibiting distinct stereochemical preferences and complex kinetics. Cell-free extracts (CFEs) from Agrobacterium sp. isolates revealed a fascinating "ladder" pattern of four distinct dehalogenase bands when visualized in activity gels using zymographic techniques. These gels were soaked in 50 mM organochloride substrate, washed, and developed with 0.1 M AgNO₃, revealing brown bands indicative of enzymatic dehalogenation activity [1] [2] [4].

Purification of the primary enzyme responsible for 2,3-DCP mineralization—achieved through ammonium sulfate fractionation (45-80% saturation) and ion-exchange chromatography (DEAE Sepharose CL-6B column)—revealed a tetrameric structure. The native enzyme has a molecular weight of approximately 114,000 Da, comprising four subunits of similar molecular weight (~28-35 kDa). This structural organization is critical for its function. The enzyme operates via hydrolytic dehalogenation, cleaving carbon-halogen bonds without requiring cofactors. Its mechanism involves a nucleophilic substitution (likely SN2), where an active-site residue (possibly aspartate or glutamate) attacks the chiral carbon, leading to chloride displacement and formation of an epoxide intermediate, specifically (R)-epichlorohydrin from the R-enantiomer of 2,3-DCP [2] [4] [8].

This enzyme exhibits pronounced stereoselectivity, contrasting sharply with enzymes active against the isomer 1,3-DCP. Haloalcohol dehalogenases known to act efficiently on 1,3-DCP typically show no activity or significantly reduced activity (<50%) against racemic 2,3-DCP. Furthermore, while Pseudomonas strains possess dehalogenases specific for the S-enantiomer of 2,3-DCP, the Agrobacterium enzyme displays complementary activity against the R-enantiomer. This stereospecificity is crucial for potential biocatalytic applications in producing chiral synthons like (R)-epichlorohydrin, a valuable intermediate for pharmaceuticals and fine chemicals [1] [8].

Table 2: Key Properties of the Tetrameric Dehalogenase from Agrobacterium sp.

PropertyCharacteristicSignificance
Native Molecular Weight~114,000 DaIndicates a multimeric structure
Subunit StructureFour subunits (~28-35 kDa each)Suggests functional complexity and potential cooperativity
Reaction TypeHydrolytic dehalogenation (Cofactor-independent)Energy-efficient; simplifies metabolic engineering
StereospecificityPreferential activity on (R)-2,3-DCPEnables targeted degradation or biotransformation of the R-enantiomer
Primary Product(R)-EpichlorohydrinUnstable epoxide likely rapidly hydrolyzed further
Activity on 1,3-DCPLow or absentHighlights substrate specificity and mechanistic distinction

Role of α-Proteobacteria in Complete Mineralization

The α-Proteobacteria, particularly the identified Agrobacterium strains, play a pivotal role in achieving the complete mineralization of (R)-2,3-DCP, a process defined as its full conversion to CO₂, water, chloride ions, and biomass. This capability sets them apart from organisms that merely cometabolize the compound or transform it incompletely. Mineralization involves a coordinated multi-enzyme pathway initiated by the stereospecific dehalogenase producing (R)-epichlorohydrin [2] [4] [5].

Subsequent enzymatic steps likely involve an epoxide hydrolase opening the epoxide ring of epichlorohydrin to form 3-chloro-1,2-propanediol (3-CPD), followed by further oxidative or hydrolytic steps. The Agrobacterium strains can utilize 2-chloropropionic acid, strongly suggesting that this compound, or a derivative like chloroacetic acid, is an intermediate in the pathway. Chloroacetic acid would undergo further hydrolytic dehalogenation to yield glycolic acid, which readily enters central metabolic pathways (e.g., the glyoxylate cycle or glycolysis after oxidation) [2] [5].

This mineralization pathway is intrinsically linked to energy metabolism and biomass synthesis within these bacteria. Growth studies confirmed that (R)-2,3-DCP serves as a sole carbon and energy source for the Agrobacterium isolates. Quantitative chloride release assays demonstrated stoichiometric conversion of organic chlorine to inorganic chloride, providing direct evidence of complete dehalogenation and mineralization. The ecological significance lies in the ability of these α-Proteobacteria to detoxify and derive energy from a compound that is both highly stable and environmentally persistent, thereby contributing to natural attenuation in contaminated ecosystems [2] [4].

pH and Buffer Strength Dependence in Microbial Growth Substrates

The growth and dehalogenation activity of Agrobacterium sp. on (R)-2,3-DCP are highly sensitive to the pH and buffer strength of the culture medium. Optimal growth and maximal chloride release occur under alkaline conditions, specifically between pH 8.0 and 9.0. This aligns with the initial successful isolation strategy employing high-pH enrichments. Growth is significantly diminished or absent at near-neutral or acidic pH (pH ≤7.0) [1] [2] [4].

Buffer strength, particularly phosphate concentration, also exerts a profound influence. Maximum dehalogenation activity in cell extracts was obtained from cells cultivated in a High-Phosphate (HP) medium (12.5 g/L K₂HPO₄, 3.8 g/L KH₂PO₄). This enhanced activity likely stems from multiple factors:

  • Enzyme Stability: The dehalogenase enzyme itself may exhibit greater stability or higher specific activity at alkaline pH, potentially due to the protonation state of critical active site residues.
  • Substrate Availability: The chemical stability and possibly the solubility of 2,3-DCP might be influenced by pH, affecting its bioavailability to the cells.
  • Cellular Physiology: High buffer capacity maintains a stable internal pH for the bacteria despite potential acidification from metabolic byproducts (e.g., HCl release during dehalogenation). The HP medium's strong buffering capacity prevents inhibitory pH drops during active dehalogenation, ensuring sustained enzymatic activity and microbial growth.
  • Membrane Transport: pH can affect the efficiency of substrate uptake systems [1] [2] [4].

This strong pH dependence has crucial implications for bioremediation strategies. In situ application would require pH management or bioaugmentation with bacteria pre-adapted to the prevailing pH conditions of the contaminated site. Furthermore, understanding the pH optimum is essential for designing efficient ex situ bioreactor systems treating 2,3-DCP-contaminated water or soil leachates [2].

Properties

CAS Number

78692-89-4

Product Name

(r)-2,3-Dichloro-1-propanol

IUPAC Name

(2R)-2,3-dichloropropan-1-ol

Molecular Formula

C3H6Cl2O

Molecular Weight

128.98 g/mol

InChI

InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m0/s1

InChI Key

ZXCYIJGIGSDJQQ-VKHMYHEASA-N

Canonical SMILES

C(C(CCl)Cl)O

Isomeric SMILES

C([C@H](CCl)Cl)O

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